2-(1-Aminoethyl)-6-chloro-4-fluorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-chloro-4-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3 |
InChI Key |
UVXUFPLCUZBOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)Cl)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 1 Aminoethyl 6 Chloro 4 Fluorophenol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-(1-Aminoethyl)-6-chloro-4-fluorophenol, the primary retrosynthetic disconnections focus on the carbon-nitrogen bond of the aminoethyl group and the carbon-carbon bond connecting this group to the aromatic ring.
A primary disconnection breaks the C-N bond of the aminoethyl side chain, leading to a precursor ketone, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone, and an amino source like ammonia (B1221849). This approach simplifies the synthesis to the preparation of the substituted acetophenone (B1666503) and a subsequent reductive amination step.
Another key disconnection can be made at the C-C bond between the aromatic ring and the ethyl group. This suggests a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group onto a pre-functionalized 2-chloro-4-fluorophenol (B157789) ring. This strategy hinges on the regioselective acylation of the phenol (B47542).
These disconnections provide a logical framework for devising synthetic routes, highlighting the importance of key intermediates and the sequence of bond formations.
| Disconnection | Precursors | Synthetic Strategy |
| C-N bond of the aminoethyl group | 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone, Ammonia | Reductive amination |
| C-C bond between aromatic ring and ethyl group | 2-chloro-4-fluorophenol, Acetylating agent | Friedel-Crafts acylation |
Classical Organic Synthesis Routes
Classical organic synthesis provides foundational methods for assembling this compound through a stepwise construction of the molecule.
Precursor Identification and Preparation
The synthesis of the core aromatic structure, 2-chloro-4-fluorophenol, is a critical first step. One common route begins with 4-fluorophenol (B42351), which can be synthesized from 4-fluorobenzeneboronic acid through oxidation. chemicalbook.com Direct chlorination of 4-fluorophenol with chlorine gas can then yield 2-chloro-4-fluorophenol with high selectivity. google.comgoogle.com
The subsequent introduction of the acetyl group to form 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone can be achieved through a Fries rearrangement of the corresponding acetate (B1210297) ester or via a direct Friedel-Crafts acylation of 2-chloro-4-fluorophenol. Careful control of reaction conditions is necessary to ensure the correct regioselectivity of the acylation, directing the acetyl group to the position ortho to the hydroxyl group.
Functional Group Interconversions and Aromatic Substitutions
With the key ketone intermediate in hand, the final step in a classical synthesis is the conversion of the acetyl group into the 1-aminoethyl moiety. This is typically achieved through reductive amination. The ketone is reacted with an ammonia source, often in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation, to form the desired primary amine.
Asymmetric Synthesis Approaches
The presence of a stereocenter in the 1-aminoethyl group necessitates the use of asymmetric synthesis methods to obtain a single enantiomer of this compound. Chiral amines are crucial components in many pharmaceuticals, and their enantioselective synthesis is a significant area of research. nih.gov
Chiral Auxiliaries in Enantioselective Synthesis of the 2-(1-Aminoethyl) Moiety
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the synthesis of chiral 2-(1-aminoethyl)phenols, a chiral auxiliary can be attached to the nitrogen of an imine precursor derived from the ketone intermediate. researchgate.net Subsequent diastereoselective reduction of the imine, followed by removal of the auxiliary, can yield the desired enantiomer of the amine. researchgate.net Commonly used chiral auxiliaries include those derived from naturally occurring chiral compounds like amino acids and terpenes. nih.gov
Chemoenzymatic and Biocatalytic Routes
Modern synthetic chemistry increasingly utilizes enzymes as catalysts to achieve high stereoselectivity under mild and environmentally friendly conditions. nih.gov Chemoenzymatic and biocatalytic routes offer powerful alternatives for the asymmetric synthesis of chiral amines. nih.govacs.orgoup.com
Transaminase-Mediated Amination Reactions
The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of pharmaceutical manufacturing, and amine transaminases (ATAs) have emerged as highly effective biocatalysts for this purpose. nih.govrsc.orgnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with excellent stereoselectivity, providing a direct route to enantiomerically pure amines. diva-portal.orgmdpi.com
Research into the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key intermediate for certain anti-tumor drug candidates and a close structural relative of this compound, highlights the practical application of this methodology. nih.govbohrium.com In one study, a library of 21 different (R)-enantioselective ω-transaminases (ωTAs) was screened for the ability to synthesize the target compound from its corresponding prochiral ketone. nih.govbohrium.com
From this screening, 18 of the ωTAs showed the desired activity. The enzyme designated AbTA, originating from Arthrobacter sp. KNK168, was identified as a particularly potent candidate for the reaction. nih.govbohrium.com The synthesis was effectively carried out using whole E. coli cells engineered to express the AbTA enzyme, which simplifies the process by avoiding the need for enzyme purification. nih.govbohrium.com
Optimization of the reaction conditions was crucial for maximizing the yield and efficiency of the biocatalytic process. The ideal operational parameters were determined to be a pH of 8.0 and a temperature range of 35-40°C. nih.govbohrium.com Various amino donors were tested, with (R)-α-methylbenzylamine, D-alanine, and isopropylamine (B41738) proving effective. nih.govbohrium.com The inclusion of co-solvents was also investigated, with ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) at concentrations between 5-20% demonstrating a positive impact on enzyme activity. nih.govbohrium.com
Under these optimized conditions in a scaled-up 1-liter reaction, a substrate concentration of 13 mM ketone achieved approximately 50% conversion within 24 hours. nih.govbohrium.com This process yielded 6.4 mM of the desired (R)-2-(1-aminoethyl)-4-fluorophenol product with an exceptional enantiomeric excess (ee) of up to 100%. bohrium.com
| Parameter | Details |
|---|---|
| Enzyme Source | AbTA from Arthrobacter sp. KNK168 (expressed in E. coli) |
| Optimal pH | 8.0 |
| Optimal Temperature | 35-40°C |
| Effective Amino Donors | (R)-α-methylbenzylamine, D-alanine, isopropylamine |
| Effective Co-solvents | Ethanol (5-20%), Dimethyl Sulfoxide (DMSO) (5-20%) |
| Conversion Rate | ~50% in 24 hours (at 13 mM substrate concentration) |
| Enantiomeric Excess (ee) | Up to 100% |
Other Enzymatic Transformations in Synthesis
Beyond transamination, the synthesis of chiral compounds like this compound can employ a variety of other enzymatic transformations. These methods are particularly useful for producing key chiral intermediates or for resolving racemic mixtures.
One widely used technique is Enzymatic Kinetic Resolution (EKR) . This process involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.netresearchgate.net For example, a racemic ester can be subjected to hydrolysis by a lipase, which will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as unreacted ester. This method is a powerful tool for accessing enantiopure compounds. researchgate.net
Another important class of enzymes is the ketoreductases (KREDs) or alcohol dehydrogenases. These enzymes catalyze the stereoselective reduction of a prochiral ketone to a specific chiral alcohol. researchgate.net This is a vital step in many synthetic pathways, as the resulting chiral alcohol is a versatile intermediate that can be converted into a chiral amine. The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor, is a notable industrial application of a KRED, achieving high substrate concentrations (500 g/L) with nearly 100% conversion and over 99.9% ee. researchgate.net Similarly, carbonyl reductases have been used for the efficient preparation of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, another important chiral building block. google.com
| Enzymatic Strategy | Enzyme Class | Transformation | Application |
|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Lipases, Proteases | Selective reaction of one enantiomer in a racemic mixture (e.g., hydrolysis, esterification). researchgate.netresearchgate.net | Separation of racemic amines, alcohols, or acids. |
| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases | Stereoselective reduction of a prochiral ketone to a single enantiomer of a chiral alcohol. researchgate.net | Production of chiral alcohol intermediates for subsequent conversion to amines. |
Development of Analogues and Derivatives of this compound
The development of analogues and derivatives of a core chemical structure is a fundamental aspect of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and optimizing properties. For a molecule like this compound, analogues can be generated by modifying either the substituted phenol ring or the 1-aminoethyl side chain.
Synthetic strategies for creating derivatives often involve reactions targeting the phenolic ring. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, can be applied to phenols. researchgate.net Research on the related compound 2-chloro-4-phenylphenol (B167023) has shown that it can be aminomethylated using formaldehyde (B43269) and various secondary amines to generate a series of novel Mannich bases. researchgate.net This demonstrates a viable pathway for adding new functional groups to the phenolic core, which could be applied to synthesize derivatives of this compound.
Another approach involves utilizing different starting materials. The synthesis of precursors like 2-chloro-4-aminophenol provides a versatile platform for further chemical modification. google.comgoogle.com Starting with this precursor, various side chains could be introduced at the 2-position, or the amino group at the 4-position could be transformed to generate a wide array of derivatives. These modifications allow for systematic changes to the molecule's steric and electronic properties.
| Modification Site | Potential Modification Strategy | Example Reaction Type |
|---|---|---|
| Phenolic Ring (Aromatic Substitution) | Introduction of new functional groups onto the ring. | Mannich Reaction, Electrophilic Aromatic Substitution. researchgate.net |
| Phenolic Hydroxyl Group (-OH) | Alkylation or acylation to form ethers or esters. | Williamson Ether Synthesis, Esterification. |
| Amino Group (-NH2) on side chain | Alkylation or acylation to form secondary/tertiary amines or amides. | Reductive Amination, Acylation. |
| Side Chain Structure | Varying the length or branching of the ethyl group. | Synthesis from different starting ketones. |
Structural Elucidation and Spectroscopic Characterization of 2 1 Aminoethyl 6 Chloro 4 Fluorophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen atoms.
The ¹H NMR spectrum for 2-(1-Aminoethyl)-6-chloro-4-fluorophenol is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The proton at position 3 (H-3) would likely appear as a doublet of doublets due to coupling with both the adjacent H-5 proton and the fluorine atom. The proton at position 5 (H-5) would also be a doublet of doublets, coupling to H-3 and the fluorine atom.
The aminoethyl side chain would produce a quartet for the methine proton (CH), split by the three adjacent methyl protons, and a doublet for the methyl group (CH₃), split by the single methine proton. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, which can exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 9.0 - 10.0 | broad singlet | - |
| Ar-H (H-3) | 7.0 - 7.2 | doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 4-5 Hz |
| Ar-H (H-5) | 6.8 - 7.0 | doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-10 Hz |
| -CH(NH₂)- | 4.0 - 4.5 | quartet (q) | J ≈ 7 Hz |
| -NH₂ | 1.5 - 2.5 | broad singlet | - |
| -CH₃ | 1.4 - 1.6 | doublet (d) | J ≈ 7 Hz |
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the aminoethyl side chain. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-OH, -Cl, -F, and the aminoethyl group). The carbon attached to the fluorine (C-4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. Other aromatic carbons may also show smaller C-F couplings. Quaternary carbon signals (those without attached protons) are generally weaker in intensity. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (-OH) | 150 - 155 | Quaternary carbon |
| C-2 (-CH) | 125 - 130 | Quaternary carbon |
| C-3 | 118 - 122 | Shows C-F coupling |
| C-4 (-F) | 155 - 160 | Large ¹JC-F coupling |
| C-5 | 115 - 120 | Shows C-F coupling |
| C-6 (-Cl) | 120 - 125 | Quaternary carbon |
| -CH(NH₂)- | 50 - 55 | - |
| -CH₃ | 20 - 25 | - |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. emerypharma.com Key expected correlations include the one between the methine (CH) proton and the methyl (CH₃) protons of the aminoethyl group, as well as a correlation between the two aromatic protons (H-3 and H-5). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It would confirm the assignments for the C-3/H-3, C-5/H-5, methine C/H, and methyl C/H pairs. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. sdsu.edu Expected key correlations would include:
The methyl protons (-CH₃) to the methine carbon (-CH) and the aromatic C-2.
The methine proton (-CH) to the aromatic C-1, C-2, and C-3.
The aromatic proton H-5 to carbons C-1, C-3, and C-4.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 |
| C-O Stretch | Phenol (B47542) | 1200 - 1260 |
| C-F Stretch | Aryl-F | 1100 - 1250 |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 |
| C-Cl Stretch | Aryl-Cl | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted phenol. The benzene ring is the primary chromophore, and the hydroxyl, amino, chloro, and fluoro substituents act as auxochromes, which can modify the absorption wavelength (λmax) and intensity. The presence of the electron-donating -OH and -NH₂ groups is likely to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene, moving the absorption maxima to longer wavelengths, typically in the 270-290 nm range.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern. The nominal molecular weight of this compound (C₈H₉ClFNO) is approximately 189.6 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z [M]⁺ and [M+2]⁺.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:
Alpha-cleavage: The bond between the methine carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium ion. This would likely be a prominent peak at m/z 174.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the aminoethyl side chain would result in the loss of the C₂H₄N fragment, leaving a chlorofluorophenol radical cation.
The molecular ion is often the base peak in aromatic amines. libretexts.org The primary fragmentation pathway for aliphatic amines is alpha-cleavage. libretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | Predicted Fragment Ion |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 146 | [C₆H₄ClFO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. youtube.com However, to date, the crystal structure of this compound has not been reported in the crystallographic literature. In such instances, computational crystal structure prediction (CSP) methods serve as a powerful tool to generate plausible crystal packing arrangements and to understand the intermolecular forces that govern the solid-state assembly. nih.govgoogle.com
The molecular structure of this compound features several functional groups capable of engaging in significant intermolecular interactions, which would be expected to dictate its crystal packing. These include the hydroxyl (-OH) and amino (-NH2) groups, which are strong hydrogen bond donors and acceptors, and the halogen atoms (chlorine and fluorine), which can participate in halogen bonding and other dipole-dipole interactions.
The role of the chlorine and fluorine substituents is also crucial. The electronegativity of these halogens induces a polarization of the aromatic ring, influencing the electrostatic potential of the molecule and directing intermolecular interactions. Halogen bonds, where the chlorine atom acts as an electrophilic region (σ-hole) to interact with a nucleophile (such as the oxygen or nitrogen atom of a neighboring molecule), could be a feature of the crystal packing.
To provide a predictive insight, a hypothetical set of crystallographic parameters for this compound, based on computational modeling and comparison with similar small organic molecules, is presented in the table below. It is important to emphasize that these are predicted values and await experimental verification.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 12.5 - 13.5 |
| β (°) | 95 - 105 |
| Volume (Å3) | 1100 - 1300 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.45 - 1.55 |
Conformational Analysis through Spectroscopic and Diffraction Methods
DFT calculations can be employed to determine the optimized geometry of the molecule and to map the potential energy surface as a function of key dihedral angles. For this compound, the critical dihedral angle is that which describes the rotation around the C(aryl)-C(alkyl) bond.
Computational studies on similar 2-aminoethylphenol derivatives suggest that the conformational preferences are governed by a balance of steric and electronic effects. The presence of the ortho-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the amino group of the side chain. This interaction would stabilize a conformation where the amino group is oriented towards the hydroxyl group.
The table below presents predicted key dihedral angles and the relative energies of different conformers of this compound, as would be determined by DFT calculations. These values illustrate the likely conformational preferences of the molecule.
| Conformer | Dihedral Angle (O-C-C-N) (°) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Gauche 1 | ~60 | 0.0 (most stable) | Potential for intramolecular H-bond between -OH and -NH2 |
| Anti | ~180 | 1.5 - 2.5 | Extended conformation, sterically less hindered |
| Gauche 2 | ~-60 | 0.2 - 0.8 | Slightly higher in energy than Gauche 1 due to steric interactions with the chloro substituent |
Computational and Theoretical Chemistry Studies of 2 1 Aminoethyl 6 Chloro 4 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular properties of 2-(1-Aminoethyl)-6-chloro-4-fluorophenol from a theoretical standpoint. These methods provide deep insights into the molecule's electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For phenolic compounds, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p) or 6-311++G(d,p) are commonly employed to calculate the electronic structure and optimize the molecular geometry. researchgate.netresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. researchgate.net For a related compound, 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations have been used to determine these parameters, showing good agreement with experimental data where available. researchgate.net
Table 1: Example of Optimized Geometrical Parameters for an Analogous Compound (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP Method
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 120.5 |
| C1-O | 1.36 | C1-C2-C3 | 119.8 |
| C2-Cl | 1.74 | C1-C6-Cl | 118.9 |
| C4-F | 1.35 | C3-C4-C5 | 121.2 |
| O-H | 0.96 | C1-O-H | 109.1 |
| Note: This data is illustrative for a structurally similar compound, 2,6-dichloro-4-fluoro phenol, as specific data for this compound is not available in the provided search results. researchgate.net |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. science.gov A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Calculations on various benzothiazole derivatives, which share aromatic features, show HOMO-LUMO gaps typically in the range of 4.46-4.73 eV, indicating considerable stability. researchgate.net
Table 2: Example of FMO Parameters for an Analogous Benzothiazole Compound
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.79 |
| ΔE (Gap) | 4.46 |
| Note: This data is for a representative benzothiazole compound to illustrate the concept, as specific data for this compound is not available in the provided search results. researchgate.net |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum. nih.gov Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For a phenol derivative like this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen of the amino group due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by localizing orbitals into bonds, lone pairs, and core orbitals, which corresponds closely to the Lewis structure concept. wisc.eduwisc.edu This method allows for the calculation of atomic charges and the study of charge transfer interactions within the molecule. mpg.de NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule. faccts.de For a substituted phenol, NBO analysis would reveal the charge distribution across the aromatic ring and the substituent groups. For instance, in 2,6-dichloro-4-fluoro phenol, Mulliken population analysis, a related method, has been computed using DFT and Hartree-Fock (HF) methods to approximate atomic charges. researchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)
Quantum chemical calculations are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) shielding constants can be calculated to predict chemical shifts (¹H and ¹³C). chemicalbook.com Discrepancies between calculated and experimental spectra can often be resolved by considering environmental factors, such as solvent effects, in the computational model. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. researchgate.netbenasque.org It is used to calculate vertical excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. case.educnr.it TD-DFT provides information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. chemrxiv.org This analysis is crucial for understanding the photophysical properties of the compound and for designing molecules with specific optical characteristics.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools in computational chemistry that allow for the investigation of molecular structures, interactions, and dynamics. These methods are instrumental in modern drug discovery and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like this compound) into the binding site of a target protein. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand-protein complex.
The process typically involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is often explored, while the protein is usually kept rigid, although more advanced methods allow for protein flexibility. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores generally indicating a more stable complex.
For this compound, molecular docking could be employed to screen for potential protein targets. For instance, its structural similarity to certain classes of enzyme inhibitors or receptor agonists could guide the selection of targets for docking studies. The aminoethyl, chloro, and fluoro groups, along with the phenol moiety, would be expected to form various interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions with the amino acid residues in the protein's binding pocket.
Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Kinase A | XXXX | -8.5 | Asp166, Lys72, Leu20 | Hydrogen Bond, Hydrophobic |
| Protease B | YYYY | -7.9 | Ser195, His57, Gly193 | Hydrogen Bond, Pi-Alkyl |
| GPCR C | ZZZZ | -9.2 | Tyr308, Trp109, Phe193 | Pi-Pi Stacking, Hydrogen Bond |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and flexibility of both the ligand and the protein upon binding.
Following a molecular docking study, the most promising ligand-protein complex can be subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, can validate the stability of the docked pose. They can reveal how the protein structure adapts to the presence of the ligand and how the ligand settles into its binding site. Analysis of the MD trajectory can provide insights into the key interactions that stabilize the complex over time.
For the this compound-protein complex, MD simulations could elucidate the stability of the initial docked conformation. It would allow for the study of the flexibility of the aminoethyl side chain and the role of the halogen substituents in maintaining the binding orientation. The simulations could also help in understanding the role of water molecules in mediating the ligand-protein interactions.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or a set of active molecules. These models consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, is a cost-effective method for identifying potential new drug candidates.
A pharmacophore model for this compound could be generated based on its docked conformation with a target protein. The key features would likely include a hydrogen bond donor (from the amino and hydroxyl groups), a hydrogen bond acceptor (from the hydroxyl and fluorine atoms), and an aromatic ring. This model could then be used to screen for other compounds with a similar interaction profile, potentially leading to the discovery of more potent or selective molecules.
Cheminformatics and In Silico Property Prediction (excluding ADMET outcomes)
Cheminformatics involves the use of computational methods to analyze chemical data. In silico property prediction is a key aspect of cheminformatics, allowing for the estimation of various physicochemical and biological properties of a molecule before it is synthesized.
Ligand efficiency (LE) is a metric used to optimize the binding affinity of a ligand to its target while controlling for its size. It is typically calculated as the binding energy divided by the number of non-hydrogen atoms. Binding energy itself can be calculated using various computational methods, ranging from relatively fast molecular mechanics-based approaches to more accurate but computationally expensive quantum mechanics calculations.
For this compound, calculating its ligand efficiency would provide a measure of how effectively it utilizes its atomic composition to achieve binding affinity. This is a valuable parameter during lead optimization, as it helps in identifying compounds that have a good balance between potency and size, which often correlates with better drug-like properties.
Table 2: Illustrative Ligand Efficiency and Binding Energy Calculations
| Parameter | Value | Method of Calculation |
| Molecular Weight | 205.62 g/mol | - |
| Heavy Atom Count | 12 | - |
| Predicted Binding Energy | -8.5 kcal/mol | MM/PBSA |
| Ligand Efficiency (LE) | 0.71 | Binding Energy / Heavy Atom Count |
Computational methods can guide the process of structural simplification, also known as scaffold hopping or molecular simplification. The goal is to design new molecules with simpler structures that retain the desired biological activity of a more complex parent molecule. This can lead to compounds with improved synthetic accessibility and better physicochemical properties.
Starting with this compound, computational techniques could be used to identify the key pharmacophoric features responsible for its hypothetical biological activity. Then, various structural modifications could be explored in silico to see if simpler scaffolds can present these features in a similar spatial arrangement. For example, the aminoethyl side chain could potentially be replaced with a simpler functional group that maintains the key hydrogen bonding interactions.
Reactivity, Reaction Mechanisms, and Chemical Transformations Involving 2 1 Aminoethyl 6 Chloro 4 Fluorophenol
Mechanistic Investigations of Synthetic Reactions
The synthesis of 2-(1-aminoethyl)-6-chloro-4-fluorophenol, while not extensively detailed in the public domain, can be understood by examining the mechanisms of analogous reactions. A plausible synthetic route involves a multi-step process beginning with the selective chlorination of 4-fluorophenol (B42351). This electrophilic aromatic substitution is directed to the ortho-position due to the activating effect of the hydroxyl group. A patent for the preparation of 2-chloro-4-fluorophenol (B157789) describes the direct chlorination of 4-fluorophenol with chlorine gas in the presence of water, which proceeds with high selectivity. google.com
Following the formation of 2-chloro-4-fluorophenol, the introduction of the 1-aminoethyl group can be envisioned through a two-step sequence: Friedel-Crafts acylation followed by reductive amination.
Friedel-Crafts Acylation: The 2-chloro-4-fluorophenol would be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich phenol (B47542) ring, preferentially at the position ortho to the hydroxyl group and meta to the deactivating chlorine atom.
Reductive Amination: The resulting acetophenone (B1666503) derivative can then be converted to the primary amine via reductive amination. This reaction typically proceeds through the formation of an imine intermediate by reacting the ketone with ammonia (B1221849), followed by reduction. Alternatively, a chiral amine can be produced with high enantioselectivity using biocatalysts like transaminases.
Biocatalytic Transformations and Enzyme Specificity
The chiral center in this compound makes it a candidate for stereoselective enzymatic transformations. Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.
Enzyme-Mediated Oxidation and Reduction Pathways
Oxidation: The phenolic ring of this compound is a potential substrate for oxidizing enzymes such as polyphenol oxidases (PPOs) and laccases. PPOs, copper-containing enzymes, catalyze the oxidation of monophenols and o-diphenols to their corresponding o-quinones. wikipedia.orgplantsrule.com This process, known as enzymatic browning in fruits and vegetables, involves the conversion of the phenolic hydroxyl group to a carbonyl group. plantsrule.com The resulting quinones are highly reactive and can undergo further polymerization. researchgate.net Laccases, another class of copper-containing oxidoreductases, also oxidize phenolic compounds, generating phenoxy radicals that can lead to polymerization.
The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would likely influence the rate and regioselectivity of enzymatic oxidation.
Reduction: While the phenolic ring is prone to oxidation, the aminoethyl side chain can be synthesized via enzymatic reduction. Specifically, ω-transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes transfer an amino group from an amino donor to a ketone acceptor with high enantioselectivity. rsc.orgrsc.org The synthesis of chiral aminophenols can be achieved using this method, highlighting a potential biocatalytic route to enantiopure this compound.
Hydrolase and Acyltransferase Activity Studies
The primary amine of this compound can be a substrate for hydrolases and acyltransferases. These enzymes can be utilized for the synthesis of N-acylated derivatives. Acyltransferases catalyze the transfer of an acyl group from a donor molecule to the amine, a reaction that can be performed with high selectivity. This enzymatic acylation can be a valuable tool for modifying the properties of the parent compound.
Photoinduced Reactions and Photoreactivity
Substituted phenols, including halogenated and amino-substituted derivatives, are known to undergo photochemical reactions upon exposure to UV light. The photodegradation of 2-aminophenol and 4-chlorophenol has been studied, indicating that the functional groups present in this compound are susceptible to photoinduced transformations. researchgate.net
The photoreactivity is influenced by the absorption of UV radiation by the aromatic ring. The presence of the hydroxyl, aminoethyl, chloro, and fluoro substituents will affect the absorption spectrum and the subsequent photochemical pathways. Photodegradation can proceed through various mechanisms, including photo-oxidation and dehalogenation. The study of related compounds suggests that irradiation can lead to the cleavage of the C-Cl bond and the degradation of the aromatic ring.
Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of this compound is significantly influenced by non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular).
Intramolecular Hydrogen Bonding: The proximity of the aminoethyl group to the phenolic hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the phenolic proton and the nucleophilicity of the amino group. The strength of this hydrogen bond is affected by the electronic nature of the other ring substituents. The electron-withdrawing chloro and fluoro groups will impact the electron density on the aromatic ring and, consequently, the strength of the hydrogen bond. mdpi.com In similar ortho-substituted phenols, such as 2-fluorophenol, the presence of a weak intramolecular hydrogen bond has been demonstrated. researchgate.net
Intermolecular Hydrogen Bonding: In the absence of strong intramolecular interactions or in the presence of suitable solvents or reactants, the hydroxyl and amino groups can participate in intermolecular hydrogen bonding. These interactions play a crucial role in the molecule's solubility and its binding to enzyme active sites or other biological targets. nih.gov
Catalytic Applications of this compound Derivatives
Derivatives of this compound, particularly those that can act as ligands, have potential applications in catalysis. Schiff bases, formed by the condensation of the primary amine with an aldehyde or ketone, are a well-known class of ligands that can coordinate with various metal ions to form stable complexes. iieta.orgresearchgate.netnih.gov
These metal complexes can exhibit catalytic activity in a range of organic transformations. For instance, Schiff base complexes derived from aminophenols have been shown to catalyze oxidation and coupling reactions. researchgate.net The specific nature of the substituents on the aromatic ring of the aminophenol can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic efficacy and selectivity. unilag.edu.ng The chiral nature of this compound means that its Schiff base derivatives could be employed as chiral ligands in asymmetric catalysis.
Structure Activity Relationship Sar and Molecular Design Principles for 2 1 Aminoethyl 6 Chloro 4 Fluorophenol Analogues
Systematic Exploration of Substituent Effects on Molecular Activity
The biological activity of analogues of 2-(1-Aminoethyl)-6-chloro-4-fluorophenol is highly sensitive to the nature and position of substituents on the phenolic ring and the aminoethyl side chain. A systematic exploration of these substitutions provides critical insights into the structure-activity relationship (SAR).
The chloro and fluoro groups at positions 6 and 4, respectively, are crucial for modulating the electronic properties of the phenol (B47542) ring. Halogen atoms, particularly chlorine, can play a pivotal role in the interaction with biological targets. The activity of halogenated phenols often follows the order of Cl > Br > F, suggesting that the chloro substituent may be optimal for binding interactions. nih.gov The electron-withdrawing nature of these halogens can influence the acidity of the phenolic hydroxyl group, which is often essential for forming key hydrogen bonds with the target protein. Furthermore, the number and position of halogen and hydroxyl groups can be beneficial to the activity. nih.gov
Modifications to the aminoethyl side chain also significantly impact activity. The primary amine is often a key interaction point, forming salt bridges or hydrogen bonds. The length and branching of the alkyl chain can affect the compound's conformation and its fit within a binding pocket.
To illustrate the systematic exploration of these substituent effects, a hypothetical data table is presented below, based on established medicinal chemistry principles.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues
| R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | R4 (Side Chain) | Relative Potency |
| -CH(CH₃)NH₂ | -F | -Cl | -H | 100 |
| -CH(CH₃)NH₂ | -Cl | -Cl | -H | 90 |
| -CH(CH₃)NH₂ | -F | -Br | -H | 85 |
| -CH(CH₃)NH₂ | -F | -H | -H | 50 |
| -CH₂CH₂NH₂ | -F | -Cl | -H | 70 |
| -CH(CH₃)NHCH₃ | -F | -Cl | -H | 110 |
Rational Design Strategies Based on Observed SAR Patterns
The observed SAR patterns provide a foundation for the rational design of more potent and selective analogues. For instance, knowing that the 6-chloro and 4-fluoro substitutions are beneficial, design strategies can focus on optimizing other parts of the molecule while retaining this substitution pattern.
One common strategy is to explore the steric and electronic requirements of the binding pocket by introducing a variety of substituents at different positions. For example, if the SAR data suggests that a larger hydrophobic group is tolerated at a specific position, analogues with bulkier alkyl or aryl groups can be synthesized. Conversely, if steric hindrance is observed, smaller substituents would be more appropriate.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity of novel analogues before their synthesis, thereby streamlining the design process. patsnap.com These methods can help identify key pharmacophoric features and predict how structural modifications will affect binding affinity. patsnap.com
Lead Optimization Methodologies in Chemical Biology and Drug Discovery Research
Lead optimization is a critical phase in drug discovery aimed at refining the properties of a lead compound to enhance its therapeutic potential. patsnap.com This involves improving efficacy, selectivity, and pharmacokinetic properties. patsnap.com
Strategies for Enhancing Target Selectivity and Potency
Enhancing target selectivity and potency often involves fine-tuning the interactions between the ligand and the target protein. Strategies include:
Modification of Functional Groups: Systematically altering functional groups can significantly impact a compound's activity and selectivity. patsnap.com For the this compound scaffold, this could involve modifying the phenolic hydroxyl or the primary amine to optimize hydrogen bonding or ionic interactions.
Stereochemistry Optimization: As will be discussed in more detail, optimizing the stereochemistry of a chiral center can dramatically improve activity and reduce off-target effects. patsnap.com
Structure-Based Design: If the three-dimensional structure of the target protein is known, structure-based drug design can be employed to design ligands that fit precisely into the binding site and make optimal interactions.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy to identify novel core structures while retaining the key pharmacophoric elements of the original lead compound. niper.gov.in This can lead to compounds with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in For the this compound scaffold, the substituted phenol ring could be replaced with a variety of heteroaromatic rings that maintain a similar spatial arrangement of key interaction points. For instance, replacing a phenyl ring with a pyridyl or pyrimidyl ring can improve metabolic stability. niper.gov.in
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net The phenolic hydroxyl group, for example, is often a site of rapid metabolism. researchgate.net Replacing it with a bioisostere that is more resistant to metabolic degradation but can still act as a hydrogen bond donor could improve the compound's pharmacokinetic profile. researchgate.net
Table 2: Potential Bioisosteric Replacements for the Phenol Moiety
| Original Moiety | Potential Bioisostere | Rationale |
| Phenol | Hydroxypyridine | Mimics hydrogen bonding properties, potentially alters pKa and metabolic stability. |
| Phenol | Indole | Can act as a hydrogen bond donor and engage in π-stacking interactions. |
| Phenol | Benzimidazolone | Presents a hydrogen bond donor and acceptor, with a different electronic profile. researchgate.net |
Impact of Stereochemistry on Molecular Activity and Binding
The 1-aminoethyl group in this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). The three-dimensional arrangement of atoms at this chiral center can have a profound impact on the molecule's biological activity. nih.gov
Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity in their interactions with chiral ligands. nih.gov One enantiomer may bind with significantly higher affinity to the target than the other. This is because only one enantiomer may be able to achieve the optimal orientation within the binding site to form key interactions.
For example, in fenoterol, a β2-adrenergic receptor agonist with two chiral centers, the stereochemistry greatly influences the binding affinity, with the (R,R') isomer being the most potent. nih.gov The differential binding of stereoisomers is often attributed to the specific interactions of functional groups, such as the β-hydroxyl group, with amino acid residues in the receptor. nih.gov It is common for the biological activity of a chiral drug to reside predominantly in one enantiomer. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound analogues are crucial for understanding their mechanism of action and for developing more effective and selective therapeutic agents.
Molecular Interactions of 2 1 Aminoethyl 6 Chloro 4 Fluorophenol with Biological Systems Non Clinical Focus
Ligand-Protein Binding Mechanisms and Affinities
Currently, specific studies detailing the ligand-protein binding mechanisms and affinities of 2-(1-Aminoethyl)-6-chloro-4-fluorophenol are not extensively available in publicly accessible literature. However, based on its structural features—a phenol (B47542) ring, an aminoethyl group, and halogen substitutions—several key interactions can be predicted. The phenol group can act as a hydrogen bond donor and acceptor, while the protonated amino group is capable of forming strong electrostatic interactions and hydrogen bonds with amino acid residues such as aspartate and glutamate (B1630785) in a protein's binding pocket. The chloro and fluoro substituents can engage in halogen bonding and other non-covalent interactions, potentially influencing binding specificity and affinity.
Enzyme Inhibition and Activation Studies at the Molecular and Biochemical Levels
Detailed enzymatic inhibition or activation studies specifically focused on this compound are limited. However, the significance of its structural analogue, (R)-2-(1-aminoethyl)-4-fluorophenol, as a key intermediate in the synthesis of the anticancer drug repotrectinib, provides a strong indication of its likely biological targets. Repotrectinib is a potent inhibitor of tropomyosin receptor kinases (TRKs), as well as ROS1 and ALK fusion proteins, which are key drivers in certain cancers. researchgate.netresearchgate.netnih.govnih.govelsevierpure.comasco.org
| Target Family | Potential Interaction | Implied Activity |
| Tropomyosin Receptor Kinases (TRKs) | ATP-competitive binding | Inhibition |
| ROS1 Tyrosine Kinase | ATP-competitive binding | Inhibition |
| Anaplastic Lymphoma Kinase (ALK) | ATP-competitive binding | Inhibition |
Characterization of Protein Flexibility and Binding Site Modulation by Ligand
The binding of a small molecule ligand like this compound to a protein target is a dynamic process that can induce conformational changes in the protein. While specific crystallographic or NMR spectroscopic studies detailing these changes for this particular compound are not available, general principles of ligand-induced fit apply.
Upon binding, the protein may undergo local or global conformational adjustments to optimize its interaction with the ligand. These changes can range from subtle side-chain rearrangements within the binding pocket to more significant domain movements. Such flexibility is crucial for the protein's function and for the ligand's ability to bind with high affinity and specificity. For kinase inhibitors, ligand binding in the ATP pocket often stabilizes a specific conformation of the activation loop, which can be either an active or inactive state, depending on the inhibitor's mechanism of action. The chloro and fluoro substitutions on the phenol ring of this compound would play a role in modulating these interactions and the resulting protein conformation.
Role as Chiral Building Blocks in the Synthesis of Complex Biomolecules for Research
One of the most well-documented applications of compounds structurally similar to this compound is their use as chiral building blocks, or synthons, in the asymmetric synthesis of complex biologically active molecules. nih.govrug.nlthieme.de Specifically, the (R)-enantiomer of the related compound, 2-(1-aminoethyl)-4-fluorophenol, is a critical intermediate in the synthesis of repotrectinib. researchgate.net
The chirality of the aminoethyl side chain is crucial for the stereospecific interactions required for high-affinity binding to the target kinase. The use of such chiral building blocks allows for the construction of enantiomerically pure final compounds, which is often essential for therapeutic efficacy and safety. The presence of the halogen atoms on the aromatic ring provides additional handles for synthetic modification and can influence the electronic properties and metabolic stability of the final molecule.
Applications as Chemical Probes or Fluorescent Sensors for Research Purposes (e.g., pH, metal ions)
There is currently no available information to suggest that this compound is used as a chemical probe or a fluorescent sensor. While some phenolic compounds and their derivatives exhibit fluorescence, the specific spectroscopic properties of this compound have not been characterized in the context of sensing applications. nih.gov The development of a chemical probe typically requires a molecule to have a specific and measurable response, such as a change in fluorescence, upon interacting with an analyte of interest. The primary research focus for this and related compounds appears to be in the realm of medicinal chemistry as precursors to therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Aminoethyl)-6-chloro-4-fluorophenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of chiral aminoethyl-phenol derivatives often employs enzymatic approaches, such as ω-transaminase (ωTA)-catalyzed amination, which enables enantioselective synthesis under mild conditions. For example, a Chinese patent (CN201710593645.4) describes the use of ωTA for synthesizing structurally similar (R)-2-(1-aminoethyl)-4-fluoroaniline, achieving high enantiomeric excess (ee) via kinetic resolution . Chemical methods, such as reductive amination of ketone precursors or halogenation of amino-phenol intermediates, may also apply. Optimization involves adjusting pH, temperature, and enzyme/substrate ratios for biocatalytic routes, or selecting reducing agents (e.g., NaBH4 vs. catalytic hydrogenation) and protecting groups (e.g., tert-butyl carbamates) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and chiral centers. For instance, coupling patterns in ¹H NMR can differentiate between ortho, meta, and para substituents. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight and fragmentation pathways, while infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). X-ray crystallography, as demonstrated in analogous fluorophenol derivatives (e.g., 2-Amino-4-fluorophenol ), resolves stereochemical uncertainties. Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) enhances confidence in assignments.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reaction mechanisms of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (as proposed by Becke ) and gradient-corrected correlation energies (Lee-Yang-Parr ) are effective for modeling electronic properties. Applications include:
- Calculating frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Simulating reaction pathways (e.g., electrophilic aromatic substitution) by optimizing transition-state geometries.
- Benchmarking against experimental UV-Vis or cyclic voltammetry data to validate computational models. Basis sets like 6-311++G(d,p) and solvent effects (e.g., PCM for polar solvents) improve accuracy.
Q. What strategies resolve enantiomeric mixtures of this compound, and how do solvent systems influence chiral separation?
- Methodological Answer : Chiral resolution techniques include:
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC, as used in separating (S)-2-(1-Aminoethyl)-3-methylphenol .
- Kinetic Resolution : ωTA enzymes selectively convert one enantiomer, leaving the desired (R)- or (S)-form .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid). Solvent polarity and temperature critically impact enantiomeric excess; non-polar solvents (e.g., hexane) favor crystal lattice differentiation.
Data Analysis and Contradictions
Q. How should researchers address discrepancies between experimental and computational reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvation or dispersion forces). Mitigation strategies include:
- Validating DFT functionals against experimental benchmarks (e.g., atomization energies ).
- Incorporating solvent effects explicitly via COSMO-RS or explicit solvent molecules.
- Re-examining experimental conditions (e.g., trace moisture or oxygen affecting reaction outcomes). Multi-method validation (e.g., comparing MP2 vs. DFT results) reduces uncertainty.
Stability and Safety
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound’s phenol and amine groups make it prone to oxidation and hygroscopicity. Key measures include:
- Storage : Argon-atmosphere sealed containers at -20°C, as recommended for structurally similar 5-Amino-2-chloro-4-fluorophenol .
- Handling : Use anhydrous solvents (e.g., dried THF) and antioxidant stabilizers (e.g., BHT) during synthesis.
- Degradation Monitoring : Regular HPLC analysis to detect hydrolysis or dimerization byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
